KR30031 -

KR30031

Catalog Number: EVT-272285
CAS Number:
Molecular Formula: C26H34N2O4
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KR30031 is a novel P-glycoprotein inhibitor with potential anticancer activity. KR30031 is a verapamil analog with fewer cardiovascular effects. The ability of KR-30031 to reduce this efflux transport is equal to that of verapamil, a well-known P-glycoprotein inhibitor. The bioavailability of paclitaxel could be enhanced by coadministration of a P-glycoprotein inhibitor, KR-30031.
Overview

KR30031 is a novel compound recognized for its potential as a P-glycoprotein inhibitor, which is significant in the context of cancer treatment. This compound is a derivative of verapamil, a well-known calcium channel blocker, but it has been modified to reduce cardiovascular side effects while retaining anticancer properties. P-glycoprotein plays a crucial role in drug transport and resistance, making KR30031 an important candidate in overcoming multidrug resistance in cancer therapies.

Source and Classification

KR30031 is classified as a small molecule compound with the chemical structure defined by its CAS number 205535-74-6. It is primarily sourced from research and development efforts aimed at enhancing therapeutic efficacy in oncology by targeting drug efflux mechanisms that cancer cells utilize to resist treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of KR30031 involves several chemical reactions that modify the verapamil backbone to enhance its inhibitory effects on P-glycoprotein. While specific synthetic routes are proprietary and not fully disclosed in the available literature, general methods for synthesizing similar compounds typically include:

  1. Alkylation: Introducing alkyl groups to enhance lipophilicity.
  2. Amidation: Modifying amine groups to improve binding affinity to P-glycoprotein.
  3. Cyclization: Creating cyclic structures that can better fit into the binding sites of target proteins.

These methods are often optimized through iterative testing and characterization to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of KR30031 is characterized by its complex arrangement, which includes multiple rings and functional groups typical of verapamil analogs. The specific molecular formula and weight have not been disclosed in detail, but the structural modifications are designed to enhance its interaction with P-glycoprotein while minimizing cardiovascular side effects.

Key Structural Features:

  • Core Structure: Based on the verapamil framework.
  • Functional Modifications: Specific alterations that improve selectivity for P-glycoprotein.
Chemical Reactions Analysis

Reactions and Technical Details

KR30031 undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Used for introducing new functional groups.
  2. Reduction Reactions: To modify carbonyl groups into alcohols or amines.
  3. Condensation Reactions: To form amide bonds that are crucial for biological activity.

These reactions are carefully controlled to ensure that the desired properties of KR30031 are achieved without generating unwanted by-products.

Mechanism of Action

Process and Data

The mechanism of action of KR30031 primarily revolves around its ability to inhibit P-glycoprotein, which is responsible for pumping out various drugs from cancer cells. By inhibiting this protein, KR30031 increases intracellular concentrations of chemotherapeutic agents, thereby enhancing their efficacy against tumors.

  1. Binding Affinity: KR30031 binds competitively to the P-glycoprotein site.
  2. Inhibition of Drug Efflux: Prevents the removal of anticancer drugs from cells, leading to increased cytotoxicity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions have not been explicitly detailed in the literature, compounds similar to KR30031 typically exhibit:

  • Solubility: Moderate solubility in organic solvents.
  • Stability: Stable under normal laboratory conditions with potential sensitivity to light or moisture.

These properties are essential for determining formulation strategies for clinical applications.

Applications

Scientific Uses

KR30031 holds promise in various scientific applications:

  1. Cancer Therapy: As a P-glycoprotein inhibitor, it can be used alongside conventional chemotherapeutics to overcome drug resistance in cancer treatments.
  2. Research Tool: Useful in studies aimed at understanding drug transport mechanisms in cancer cells.
  3. Pharmacological Studies: Investigating the pharmacokinetics and pharmacodynamics related to drug interactions involving P-glycoprotein.

The ongoing research into KR30031 reflects a growing interest in developing effective strategies against multidrug-resistant cancers through innovative pharmacological approaches.

Introduction to KR30031 in Multidrug Resistance (MDR) Modulation

Historical Context of MDR Reversal Agents in Oncology

Multidrug resistance (MDR) represents a formidable barrier to successful cancer chemotherapy, observed in approximately 90% of metastatic cancer treatment failures. The primary molecular mechanism involves overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively efflux structurally diverse chemotherapeutic agents from cancer cells. First-generation MDR reversal agents like verapamil (a calcium channel blocker) and cyclosporine A (an immunosuppressant) demonstrated P-gp inhibition but exhibited dose-limiting toxicities and adverse pharmacokinetic interactions due to their lack of selectivity. Second-generation agents such as valspodar showed improved potency but inadvertently inhibited cytochrome P450 enzymes, altering chemotherapeutic drug metabolism. The third-generation inhibitors, developed through rational drug design, prioritized specificity for ABC transporters without compromising concomitant chemotherapy pharmacokinetics. This evolutionary trajectory established the pharmacological framework for KR30031 as a targeted therapeutic agent [4] [6] [8].

Table 1: Generational Evolution of P-gp Inhibitors

GenerationRepresentative AgentsKey LimitationsClinical Outcomes
FirstVerapamil, Cyclosporine ANon-specific pharmacology; severe toxicitiesLimited efficacy; unacceptable safety profiles
SecondValspodar, BiricodarCYP450 inhibition; drug interactionsReduced chemotherapeutic efficacy; trial failures
ThirdTariquidar, Zosuquidar, KR30031High specificity; retained chemotherapeutic activityImproved preclinical efficacy; clinical evaluation ongoing

KR30031 as a Third-Generation P-Glycoprotein (P-gp) Inhibitor

KR30031 emerged from systematic structure-activity relationship studies aimed at optimizing the pharmacophore of verapamil-like molecules while minimizing cardiovascular effects. As a structurally refined analog, it exhibits nanomolar-range P-gp inhibition (EC50: 0.05 µM) while demonstrating 60-fold lower cardiotoxicity than verapamil in preclinical models. Biochemical studies confirm its high-affinity interaction with the transmembrane drug-binding pocket of P-gp, competitively inhibiting substrate efflux without requiring metabolic activation. Crucially, KR30031 shows minimal interaction with cytochrome P450 3A4, preserving the pharmacokinetic profile of co-administered chemotherapeutics. Its chemical structure incorporates chiral centers that confer stereoselective activity, with the R-enantiomer (R-KR30031) exhibiting superior therapeutic indices in cardiovascular safety profiles while retaining full P-gp inhibitory potency [1] [2] [5].

Table 2: Comparative Biochemical Profile of KR30031 Isomers

ParameterRacemic KR30031R-KR30031S-KR30031R-Verapamil
P-gp inhibition (EC50)0.05 µM3.11 µM3.04 µM2.58 µM
Aortic relaxation (EC50)11.8 µM23.9 µM9.4 µM0.089 µM
Left ventricular pressure reductionModerate267-fold lower than R-verapamil2-fold higher than R-isomerHigh potency
Hypotensive effect (ED20)Not determined1.15 mg/kg0.60 mg/kg0.05 mg/kg

Role in Overcoming Chemotherapeutic Resistance in Solid Tumors

KR30031 demonstrates potent chemosensitization across diverse P-gp-expressing solid tumor models. In colon adenocarcinoma (HCT15) and its resistant subline (HCT15/CL02), KR30026 (a structural analog) enhanced paclitaxel cytotoxicity by 60-fold compared to verapamil. KR30031 exhibited equivalent potency to verapamil in resensitizing resistant cells at substantially lower therapeutic concentrations. Mechanistically, it increases intracellular drug accumulation by blocking the rhodamine efflux pathway (721% vs. 440% for verapamil in HCT15/CL02 cells), directly countering the P-gp-mediated drug extrusion. In ovarian cancer models (SK-OV-3), KR30031 specifically reversed resistance to paclitaxel but not tamoxifen, confirming its target specificity for taxane-resistance pathways. These findings establish its therapeutic niche in gastrointestinal and gynecological malignancies where P-gp overexpression correlates with poor treatment outcomes [1] [3] [7].

Properties

Product Name

KR30031

IUPAC Name

1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4,5-dimethoxy-2,3-dihydroindene-1-carbonitrile

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C26H34N2O4/c1-28(16-12-19-7-9-22(29-2)24(17-19)31-4)15-6-13-26(18-27)14-11-20-21(26)8-10-23(30-3)25(20)32-5/h7-10,17H,6,11-16H2,1-5H3

InChI Key

VLSLFQMGJUJBQJ-UHFFFAOYSA-N

SMILES

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC

Solubility

soluble in DMSO, not soluble in water

Synonyms

KR30031; KR-30031; KR 30031.

Canonical SMILES

CN(CCCC1(CCC2=C1C=CC(=C2OC)OC)C#N)CCC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.